4-(2-Methoxyethoxy)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Future Directions
Recent studies have demonstrated that picolinic acid and its derivatives could be used as potential lead structures in the discovery of novel synthetic auxin herbicides . Furthermore, picolinic acid has been shown to have broad-spectrum antiviral abilities, suggesting potential future directions for research .
Mechanism of Action
Target of Action
The primary target of 4-(2-Methoxyethoxy)picolinic acid, a derivative of picolinic acid, is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
The compound interacts with its targets by binding to ZFPs, which changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction results in the disruption of processes that are crucial for the survival and replication of certain viruses .
Biochemical Pathways
The compound affects the kynurenine pathway , which is responsible for the de novo synthesis of NAD+. An unstable intermediate in this pathway can be easily converted to 2-picolinic acid, thereby limiting NAD+ production .
Pharmacokinetics
Picolinic acid, from which this compound is derived, is a pyridine carboxylate metabolite of tryptophan and is produced in the body on a daily basis .
Result of Action
The action of this compound results in the inhibition of viral replication and packaging, making it an effective antiviral agent . It has been shown to be effective against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(2-Methoxyethoxy)picolinic acid are not well-documented in the literature. Its parent compound, picolinic acid, is known to interact with various biomolecules. It acts as a bidentate chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body . These complexes are charge-neutral and lipophilic
Cellular Effects
Picolinic acid has been shown to have broad-spectrum antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus . It inhibits the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .
Molecular Mechanism
Picolinic acid works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function . ZFPs are involved in viral replication and packaging as well as normal cell homeostatic functions .
Metabolic Pathways
Picolinic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway .
Properties
IUPAC Name |
4-(2-methoxyethoxy)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-4-5-14-7-2-3-10-8(6-7)9(11)12/h2-3,6H,4-5H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWSSTOZAPMMKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=NC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.